molecular formula C16H11N3S B5744302 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole

2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B5744302
M. Wt: 277.3 g/mol
InChI Key: OAAKEJCQYKVQEU-UHFFFAOYSA-N
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Description

2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H11N3S and its molecular weight is 277.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.06736854 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular and Antimicrobial Applications

Compounds containing 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and evaluated for their antitubercular and antimicrobial activities. For instance, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles demonstrated significant antitubercular activity against Mycobacterium tuberculosis. Specific compounds from this series exhibited remarkable inhibitory activity, with some showing 100% inhibition at certain concentrations (Kolavi et al., 2006). Another study synthesized derivatives of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide and found that they exhibited high degrees of antibacterial activity, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).

Anticancer Properties

The anticancer potential of this compound derivatives has also been explored. For example, a series of 3,6-diphenylimidazo[2,1-b]thiazole derivatives showed potent anti-proliferative activity against various human cancer cell lines. Among them, a specific compound induced caspase-3 and caspase-8 activation, leading to apoptotic cell death in HeLa cells, and was effective in arresting cells in the G0/G1 phase (Koppireddi et al., 2014). Additionally, novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives were synthesized and showed promising anticancer activity, particularly against the Leukemic cancer cell line, in screenings conducted by the National Cancer Institute (NCI), USA (Noolvi et al., 2011).

Synthesis Methods and Structural Studies

Studies have also focused on the synthesis methods and structural analysis of this compound derivatives. For instance, a practical and rapid procedure was reported for the synthesis of 2-aryloxymethylene-6-arylimidazo[2,1-b][1,3,4]thiadiazoles in aqueous media using microwave irradiation, yielding a series of novel compounds (Wang et al., 2005). The crystal structures of certain derivatives were analyzed, revealing interesting molecular interactions and packing patterns, which contribute to the understanding of their properties (Banu et al., 2014).

Properties

IUPAC Name

2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S/c1-3-7-12(8-4-1)14-11-19-16(17-14)20-15(18-19)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKEJCQYKVQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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